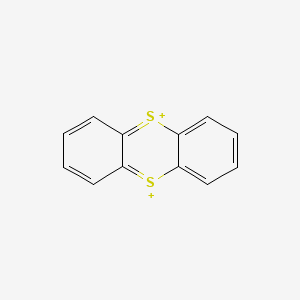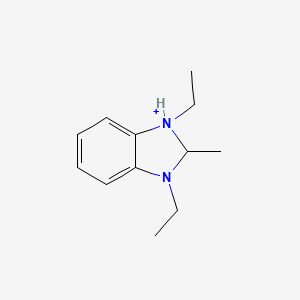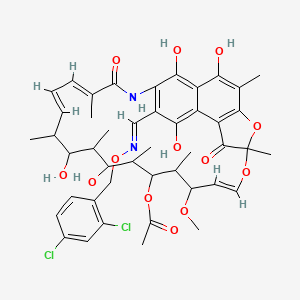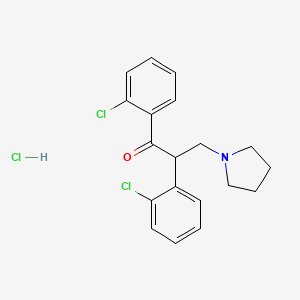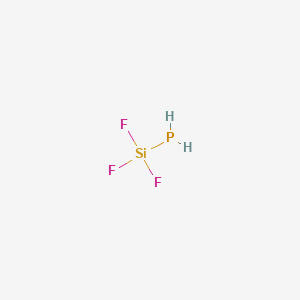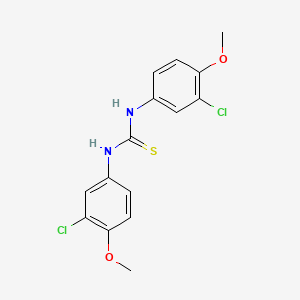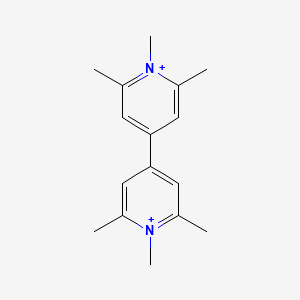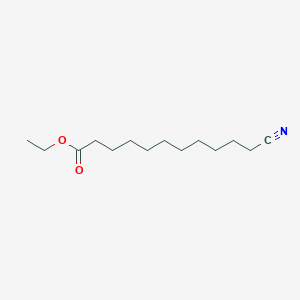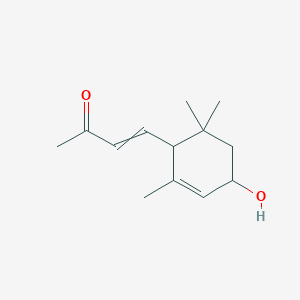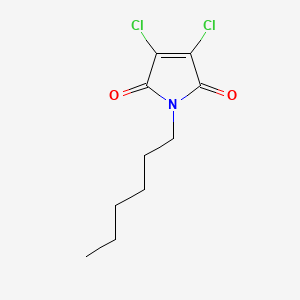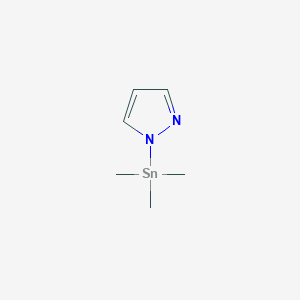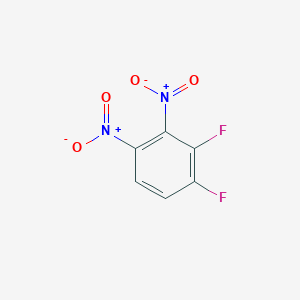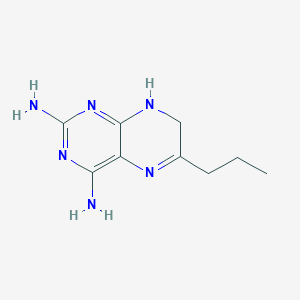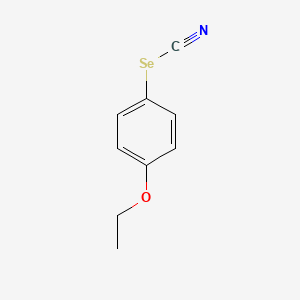
4-Ethoxyphenyl selenocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxyphenyl selenocyanate is an organoselenium compound characterized by the presence of a selenocyanate group (-SeCN) attached to a 4-ethoxyphenyl moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxyphenyl selenocyanate typically involves the reaction of 4-ethoxyphenyl halides with potassium selenocyanate. The reaction is usually carried out in an organic solvent such as acetone or ethanol under reflux conditions. The general reaction scheme is as follows:
4-Ethoxyphenyl halide+KSeCN→4-Ethoxyphenyl selenocyanate+KHalide
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems can also minimize human error and enhance safety, given the toxic nature of selenium compounds .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethoxyphenyl selenocyanate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form seleninic acids.
Reduction: Reduction reactions can yield selenols or diselenides.
Substitution: The selenocyanate group can be substituted with other nucleophiles, leading to the formation of diverse organoselenium compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Seleninic acids.
Reduction: Selenols and diselenides.
Substitution: Various organoselenium derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for the synthesis of other selenium-containing compounds.
Biology: It has shown promise as an antioxidant and enzyme inhibitor.
Medicine: Research indicates potential anticancer properties, making it a candidate for drug development.
Industry: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Wirkmechanismus
The biological activity of 4-ethoxyphenyl selenocyanate is primarily attributed to its ability to modulate redox processes within cells. It can interact with thiol groups in proteins, leading to the formation of selenoproteins that play crucial roles in cellular antioxidant defense mechanisms. Additionally, it can inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Vergleich Mit ähnlichen Verbindungen
- 4-Aminophenyl selenocyanate
- 4-(N,N-Dimethylamino)phenyl selenocyanate
- Benzyl selenocyanate
Comparison: While all these compounds share the selenocyanate functional group, 4-ethoxyphenyl selenocyan
Eigenschaften
CAS-Nummer |
51694-11-2 |
|---|---|
Molekularformel |
C9H9NOSe |
Molekulargewicht |
226.14 g/mol |
IUPAC-Name |
(4-ethoxyphenyl) selenocyanate |
InChI |
InChI=1S/C9H9NOSe/c1-2-11-8-3-5-9(6-4-8)12-7-10/h3-6H,2H2,1H3 |
InChI-Schlüssel |
ZCHMQCCRAXZKQP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)[Se]C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


